molecular formula C7H14ClNO2 B3382743 3-(Pyrrolidin-2-yl)propanoic acid hydrochloride CAS No. 35783-63-2

3-(Pyrrolidin-2-yl)propanoic acid hydrochloride

Cat. No. B3382743
CAS RN: 35783-63-2
M. Wt: 179.64 g/mol
InChI Key: FDACNBQRVTXPOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyrrolidin-2-yl)propanoic acid is a compound with the molecular weight of 143.19 . It has the IUPAC name of 3-(2-pyrrolidinyl)propanoic acid .


Molecular Structure Analysis

The InChI code for 3-(Pyrrolidin-2-yl)propanoic acid is 1S/C7H13NO2/c9-7(10)4-3-6-2-1-5-8-6/h6,8H,1-5H2,(H,9,10) . This indicates that the molecule consists of 7 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

The exact mass of 3-(Pyrrolidin-2-yl)propanoic acid is 143.094628657 . It has a topological polar surface area of 49.3 .

Scientific Research Applications

Novel Synthesis Techniques

Research into 3-(Pyrrolidin-2-yl)propanoic acid hydrochloride and related compounds has led to the development of novel synthesis techniques. For example, Tsui and Wood (1979) demonstrated the preparation of 2-Pyrrolidylacetic acid and β-(2-pyrrolidyl)propionic acid hydrochloride through the hydrogenation of ethyl 2-pyrrolylacetate and diethyl 2-pyrrolylmethylenemalonate, respectively. This process involves hydrogenation over rhodium on alumina in HCl solution, followed by acidic hydrolysis, showcasing a method for producing similar compounds with potential research applications Tsui & Wood, 1979.

Catalytic and Surface Properties

Investigations into the catalytic and surface properties of compounds related to this compound have provided insights into their potential applications in various fields. Hussein and Gates (1998) explored the surface and catalytic properties of Yttrium Oxide generated from different inorganic precursors, analyzing reactions of pyridine and 2-propanol using IR spectroscopy. Their research revealed that Yttrium Oxide exposes Bronsted acid, Lewis acid, and basic sites, with the type and strength of these sites being influenced by the catalyst's origin and pretreatment temperature. This study highlights the intricate properties of materials that could be relevant to the research and application of this compound in catalysis Hussein & Gates, 1998.

Corrosion Inhibition

The study of pyrrolidine derivatives, including compounds structurally similar to this compound, has revealed their potential as corrosion inhibitors. Bouklah et al. (2006) synthesized novel corrosion inhibitors and tested their efficacy for steel in sulfuric acid, finding that these compounds, such as 1-{2-[(2-hydroxyethyl)thio]ethyl}pyrrolidin-2-one and {[2-(2-oxopyrrolidin-1-yl)ethyl]thio}acetic acid, significantly increased inhibition efficiency, indicating their potential application in protecting metals from corrosion Bouklah et al., 2006.

properties

IUPAC Name

3-pyrrolidin-2-ylpropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c9-7(10)4-3-6-2-1-5-8-6;/h6,8H,1-5H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDACNBQRVTXPOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Pyrrolidin-2-yl)propanoic acid hydrochloride
Reactant of Route 2
3-(Pyrrolidin-2-yl)propanoic acid hydrochloride
Reactant of Route 3
3-(Pyrrolidin-2-yl)propanoic acid hydrochloride
Reactant of Route 4
3-(Pyrrolidin-2-yl)propanoic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
3-(Pyrrolidin-2-yl)propanoic acid hydrochloride
Reactant of Route 6
3-(Pyrrolidin-2-yl)propanoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.